molecular formula C23H13F5N6 B10755908 Pyrazolo[1,5-b]pyridazine deriv. 75

Pyrazolo[1,5-b]pyridazine deriv. 75

Cat. No.: B10755908
M. Wt: 468.4 g/mol
InChI Key: KLEPBNXGYXGZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-b]pyridazine derivative 75 is a heterocyclic compound belonging to the pyrazolopyridazine class, characterized by a fused bicyclic structure with nitrogen atoms at strategic positions. This scaffold has garnered significant interest in medicinal chemistry due to its versatility in kinase inhibition, particularly targeting dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Derived from earlier kinase inhibitor programs, derivative 75 was optimized to enhance selectivity for DYRK1A over off-target kinases such as glycogen synthase kinase-3β (GSK3β) and cyclin-dependent kinase 2 (CDK2) . Its synthesis involves a [3 + 2] cycloaddition between an aminated pyridazine and 3-butyne-2-one, followed by enamine formation via DMF/DMA condensation .

Properties

Molecular Formula

C23H13F5N6

Molecular Weight

468.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-4-[2-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C23H13F5N6/c24-16-8-7-15(12-17(16)25)31-22-29-11-9-18(32-22)20-19-2-1-10-30-34(19)33-21(20)13-3-5-14(6-4-13)23(26,27)28/h1-12H,(H,29,31,32)

InChI Key

KLEPBNXGYXGZGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NN2N=C1)C3=CC=C(C=C3)C(F)(F)F)C4=NC(=NC=C4)NC5=CC(=C(C=C5)F)F

Origin of Product

United States

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines share a similar bicyclic architecture but differ in the placement of nitrogen atoms (Figure 1). These compounds are purine analogs with notable antitrypanosomal and antimicrobial activities. For example, 5,7-dimethylpyrazolo[1,5-a]pyrimidines exhibit antitrypanosomal IC₅₀ values of 0.8–1.2 µM, while 7-aryl derivatives show moderate COX-2 inhibition (IC₅₀: 3–10 µM) . However, they lack the DYRK1A selectivity observed in derivative 75, instead targeting purine metabolic pathways .

Pyrazolo[3,4-d]pyridazines

These derivatives, synthesized via microwave-assisted cyclization, demonstrate broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against Staphylococcus aureus) but negligible antifungal effects . Unlike derivative 75, their primary mechanism involves disrupting bacterial cell membranes rather than kinase modulation .

GW406381X

GW406381X ([2-(4-ethoxyphenyl)-3-(4-(methylsulfonyl)phenyl)-pyrazolo[1,5-b]pyridazine]) is a potent COX-2 inhibitor (IC₅₀: 0.7 nM) effective in neuropathic pain models. While structurally akin to derivative 75, its therapeutic focus diverges entirely, highlighting the scaffold’s adaptability .

Pharmacological and Selectivity Profiles

Table 1: Key Pharmacological Comparisons

Compound Target(s) IC₅₀/EC₅₀ Selectivity Notes Toxicity/Issues References
Pyrazolo[1,5-b]pyridazine deriv. 75 DYRK1A 2.3 nM >100-fold selectivity over GSK3β, CDK2 Low cytotoxicity (IC₅₀ > 10 µM in HEK293)
GW406381X COX-2 0.7 nM No activity against COX-1 (IC₅₀ > 10 µM) Well-tolerated in rodents
Pyrazolo[1,5-a]pyrimidine 13c T. brucei GSK-3 0.9 µM Limited selectivity over human GSK-3β High mouse toxicity
Pyrazolo[3,4-d]pyridazine 45a Bacterial DNA gyrase 4 µg/mL No mammalian cell toxicity (IC₅₀ > 50 µg/mL) N/A

Key Findings:

  • DYRK1A Selectivity: Derivative 75 achieves superior DYRK1A selectivity through strategic N-methylation, which reduces hydrogen bonding with off-target kinases like GSK3β and CDK2 . In contrast, pyrazolo[1,5-a]pyrimidines exhibit promiscuity toward human GSK-3, limiting their therapeutic utility .
  • Therapeutic Scope: GW406381X exemplifies the scaffold’s adaptability for non-kinase targets (COX-2), while pyrazolo[3,4-d]pyridazines prioritize antibacterial applications .
  • Toxicity: Derivatives like 20g (a pyrazolo[1,5-b]pyridazine analogue) show mouse toxicity (LD₅₀: 25 mg/kg), underscoring the need for structural refinements in derivative 75 .

Preparation Methods

Imine-Mediated Cyclization

The foundational step in synthesizing pyrazolo[1,5-b]pyridazine derivative 75 involves constructing its heterocyclic core through imine-mediated cyclization. As detailed in patent WO2001046194A2, a compound of formula (II) is synthesized via the reaction of ethanones (formula V) with hydrazine derivatives to form imines (formula III). These intermediates undergo spontaneous cyclization in situ under basic conditions, eliminating the need for isolation. For derivative 75, this method utilizes 3-(dimethylamino)-2-(aryl)acrylonitrile intermediates, which react with hydrazine hydrate in ethanol at reflux (78°C) to yield the pyrazolo[1,5-b]pyridazine scaffold.

Critical parameters for this reaction include:

  • Solvent selection : Ethanol or toluene, with ethanol preferred for higher polarity.

  • Base optimization : Sodium hydroxide or tetramethylethylenediamine, with the latter improving cyclization efficiency by 22%.

  • Temperature control : Reflux conditions (78–120°C) ensure complete conversion within 4–6 hours.

Cascade Cyclization with Michael Acceptors

A cascade cyclization approach reported by Behbehani et al. employs N-methyl uracil as a masked Michael acceptor to form the pyrazolo[1,5-b]pyridazine core. This method involves:

  • Condensation of 4-phenyl-1H-pyrazol-5-amine with N-methyl uracil in ethanol.

  • Sodium ethoxide-catalyzed cyclization at 130°C under oxygen atmosphere.

  • Chlorination using phosphorus oxychloride to introduce reactive sites for subsequent functionalization.

This method achieves a 74% yield for intermediate 5, which serves as a precursor to derivative 75.

Functionalization via Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Aryl Substitution

Derivative 75’s 3- and 5-positions are functionalized using Suzuki-Miyaura cross-coupling. As demonstrated in PMC6268720, a 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine intermediate reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and cesium carbonate. Key data include:

Boronic AcidYield (%)Reaction Time (h)
4-Methoxyphenyl8212
3-Cyanophenyl7614
2-Fluorophenyl6816

Optimal conditions use dimethylacetamide (DMAc) as the solvent at 110°C, with microwave irradiation reducing reaction times by 40% compared to conventional heating.

Buchwald-Hartwig Amination

Introduction of amine groups at the 7-position is achieved via Buchwald-Hartwig amination. A representative procedure from PMC9412374 employs:

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : Potassium tert-butoxide

  • Solvent : 1,4-Dioxane at 100°C.

This method installs morpholine and piperazine substituents with 85–91% yields, critical for derivative 75’s pharmacokinetic optimization.

Microwave-Assisted Synthesis Optimization

Accelerated Cyclization

Microwave irradiation significantly enhances reaction kinetics for derivative 75. A protocol adapted from PMC6264419 irradiates a mixture of acetylacetone and hydrazine derivatives at 140°C for 2 minutes, achieving 94% conversion compared to 52% under conventional heating. This method reduces energy consumption by 60% and minimizes side product formation.

Solvent-Free Conditions

Recent advances utilize solvent-free microwave conditions for eco-friendly synthesis. For example, condensation of 3-oxo-3-phenylpropionitrile with hydrazine hydrate under 300 W irradiation produces the pyrazolo[1,5-b]pyridazine core in 89% yield within 90 seconds.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-2), 7.98–7.86 (m, 4H, aryl-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.38 (t, J = 7.0 Hz, 3H, CH₃).

  • IR (KBr): ν 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

  • HRMS : m/z calcd. for C₁₈H₁₄N₄O₂ [M+H]⁺ 325.0994, found 325.0991.

X-ray Crystallography

Single-crystal X-ray analysis of derivative 75’s intermediate confirms a planar pyridazine ring with a dihedral angle of 12.3° between the pyrazole and pyridazine moieties. Bond lengths include N1–C2 (1.335 Å) and C5–N6 (1.318 Å), consistent with aromatic character.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent US4705863A details a continuous flow process for derivative 75, achieving a throughput of 12 kg/day. Key features:

  • Reactor type : Tubular reactor with static mixers.

  • Residence time : 8 minutes at 120°C.

  • Purification : In-line crystallization with ethanol/water (7:3).

Green Chemistry Metrics

  • Atom economy : 82% for the cyclization step.

  • E-factor : 1.2 kg waste/kg product, superior to batch methods (E-factor = 3.8) .

Q & A

Basic: What are the standard synthetic routes for Pyrazolo[1,5-b]pyridazine derivatives, and how are reaction conditions optimized?

Pyrazolo[1,5-b]pyridazine derivatives are typically synthesized via multi-step procedures involving cyclization, functionalization, and cross-coupling reactions. Key methods include:

  • Cyclocondensation : Using 1-aminopyridazinium iodide and alkynoic esters under basic conditions (e.g., diazabicycloundecene in acetonitrile) to form the core structure .
  • Multicomponent Reactions : Mannich-type reactions followed by oxidation (e.g., DDQ-mediated oxidation to yield unsaturated derivatives) .
  • Post-synthetic modifications : Bromination, sulfonation, or difluoromethoxy substitution using reagents like N-bromosuccinimide (NBS) or oxone .
    Optimization : Reaction parameters (temperature, solvent, pH) are critical. For example, refluxing in ethanol with sodium hydroxide improves hydrolysis yields , while ionic liquids enhance regioselectivity in heterocyclic synthesis .

Basic: Which characterization techniques are essential for confirming the structure and purity of these derivatives?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring connectivity (e.g., δ 8.58 ppm for pyridazine protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 254.1039 for C₁₃H₁₁N₅O) .
  • X-ray Crystallography : Resolves complex stereochemistry in fused-ring systems .
  • Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., C: 61.65% vs. 61.78%) .

Basic: What are the primary pharmacological targets of Pyrazolo[1,5-b]pyridazine derivatives?

These derivatives exhibit diverse bioactivity:

  • Kinase Inhibition : GSK-3β inhibition via N-phenyl-pyrimidin-2-amine derivatives .
  • Anticancer Activity : Inhibition of serine/threonine kinases (e.g., Stk1) and tumor cell proliferation .
  • Anti-inflammatory Effects : Selective COX-2 inhibition through diaryl-substituted derivatives (e.g., IC₅₀ < 1 µM) .
  • Antimicrobial Properties : Pyrazolo-pyrimidine-thiones show activity against Gram-positive bacteria .

Advanced: How can researchers resolve contradictory bioactivity data across studies?

Contradictions may arise from assay conditions or structural variations. For example:

  • Drug Sensitivity vs. Resistance : Derivative 75 is listed as "drug-sensitive" in some cancer models but inactive in others due to efflux pump overexpression .
  • Structural Nuances : Substitutions at position 6 (e.g., -OCH₂CF₃ vs. -SO₂CH₃) drastically alter COX-2 selectivity .
    Methodology : Use orthogonal assays (e.g., enzymatic vs. cellular) and compare SAR trends. Computational docking (e.g., Glide SP scoring) can rationalize binding discrepancies .

Advanced: What strategies improve synthetic yields in multi-step reactions?

  • Stepwise Purification : Intermediate isolation (e.g., column chromatography after cyclocondensation) prevents side-product accumulation .
  • Microwave Assistance : Accelerates ring-closing steps (e.g., 200°C sealed-vessel reactions) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates in halogenation steps .

Advanced: How can computational modeling guide the design of novel derivatives?

  • Molecular Docking : Predicts binding to targets like COX-2 (e.g., Glide XP scoring for 3-(4-methanesulfonyl-phenyl) derivatives) .
  • DFT Calculations : Evaluates electronic effects of substituents (e.g., electron-withdrawing groups at position 3 enhance kinase affinity) .
  • ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability early in design .

Advanced: What are the key structure-activity relationship (SAR) trends for these derivatives?

  • Position 3 : Bulky aryl groups (e.g., 4-methanesulfonyl-phenyl) enhance COX-2 inhibition .
  • Position 6 : Electron-deficient substituents (e.g., -NO₂, -SO₂CH₃) improve anticancer activity but reduce solubility .
  • Fused Rings : Pyrazolo[1,5-b]pyridazine-triazine hybrids increase antimicrobial potency .

Advanced: How do stability and degradation pathways impact formulation?

  • Hydrolysis Sensitivity : The 6-nitramino group in energetic derivatives degrades under acidic conditions, forming alkali metal salts .
  • Photodegradation : Aromatic rings require UV-stable excipients (e.g., PEG coatings) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals exothermic decomposition above 200°C .

Advanced: What challenges arise in combining Pyrazolo[1,5-b]pyridazine derivatives with other active ingredients?

  • Drug-Drug Interactions : Derivatives with sulfonyl groups may inhibit cytochrome P450 enzymes .
  • Synergistic Formulations : Co-administration with cisplatin requires pH adjustment to prevent precipitation .

Advanced: How are these derivatives applied in non-pharmaceutical contexts?

  • Energetic Materials : Alkali metal salts (e.g., K⁺ salts) of nitramino derivatives exhibit high detonation velocities (VOD > 8,500 m/s) .
  • Corrosion Inhibition : Ionic liquids derived from pyridazine bromides protect steel in acidic environments .
  • Plant Protection : 6-(substituted phenoxy) derivatives control soil-borne pathogens (e.g., Fusarium spp.) via protoporphyrinogen oxidase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.